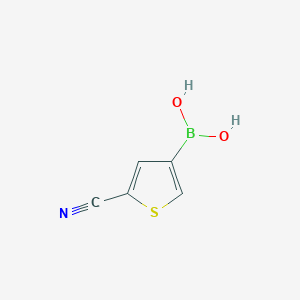

(5-Cyanothiophen-3-yl)boronic acid

描述

Overview of Organoboron Chemistry and its Significance in Modern Organic Synthesis

Organoboron chemistry centers on organic compounds that feature a carbon-boron bond. These compounds have become indispensable tools in modern organic synthesis due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, simplifying their handling and application in a laboratory setting.

Their most prominent role is in the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov This is most famously achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. borates.todayyoutube.com In this reaction, an organoboron compound, such as a boronic acid, transfers its organic group to a palladium center, which then couples with an organic halide to form a new C-C bond. borates.today The mild reaction conditions and high tolerance for a wide variety of functional groups have made the Suzuki-Miyaura coupling a cornerstone of contemporary synthetic chemistry.

Importance of Heterocyclic Boronic Acids in Synthetic Methodology

While the initial focus of organoboron chemistry was on aryl and vinyl boronic acids, the field has expanded to include a vast array of heterocyclic boronic acids. These compounds, which incorporate a boronic acid group on a heterocyclic ring (e.g., pyridine, pyrrole, or thiophene), are of immense value in medicinal chemistry and materials science. borates.today Many biologically active molecules and functional materials are based on heterocyclic scaffolds, and heterocyclic boronic acids provide a direct and efficient means to construct these complex structures.

The synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, is greatly facilitated by the use of these reagents via Suzuki-Miyaura coupling. Despite their utility, the synthesis and stability of some heterocyclic boronic acids can present challenges, such as a propensity for protodeboronation (the cleavage of the carbon-boron bond by a proton source), particularly with electron-rich systems. nih.gov

Focus on Thiophene-Based Boronic Acids: Structure and Research Context

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a key structural component in numerous pharmaceuticals and organic electronic materials. nih.govnbinno.comnih.gov Thiophene-based boronic acids, therefore, are highly valuable building blocks for introducing this important scaffold into larger molecules. The thiophene ring can be functionalized with a boronic acid group at either the 2- or 3-position, leading to isomers with distinct reactivity and steric properties.

These compounds are extensively used in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comresearchgate.net The sulfur atom in the thiophene ring influences the electronic properties of the system, and the ability to incorporate these rings through C-C bond-forming reactions is crucial for tuning the optical and electronic characteristics of the resulting materials. nih.govrsc.org

Specific Research Relevance of (5-Cyanothiophen-3-yl)boronic acid

This compound is a strategically functionalized building block that offers synthetic chemists precise control over molecular design. Its research relevance stems from the unique combination of its three components: the thiophene-3-ylboronic acid core and the cyano group at the 5-position.

The Thiophene-3-ylboronic Acid Core: This portion of the molecule allows it to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This enables the straightforward incorporation of the 3,5-disubstituted thiophene ring into a wide range of molecular frameworks. The introduction of substituents at the 3-position of the thiophene ring can be challenging, making 3-thienylboronic acids valuable intermediates. mdpi.com

The 5-Cyano Group: The cyano (–C≡N) group is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the thiophene ring, making it more electron-deficient. This electronic modulation is a key strategy in materials science for tuning the energy levels (HOMO/LUMO) of organic semiconductors, which in turn affects their charge transport and photophysical properties. researchgate.net The acidity of the boronic acid is also increased by the presence of an electron-withdrawing group, which can affect its reactivity in coupling reactions. nih.govmdpi.com

Furthermore, the cyano group serves as a versatile synthetic handle. It can be chemically transformed into other important functional groups, such as:

This synthetic versatility makes this compound a valuable intermediate in medicinal chemistry, where the thiophene nucleus is a common scaffold and the ability to introduce diverse functionalities is crucial for structure-activity relationship (SAR) studies. nih.govpharmaguideline.com

In essence, this compound is not just a simple coupling partner but a multifunctional reagent that provides a gateway to a wide array of complex thiophene derivatives with tailored electronic properties and diverse functional group handles for applications in both materials science and drug discovery.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₄BNO₂S |

| Molecular Weight | 152.97 g/mol |

| Appearance | Typically an off-white to yellow powder |

| CAS Number | 1065184-99-7 |

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role in the Reaction | Example |

|---|---|---|

| Organoboron Reagent | Transfers the organic group | This compound |

| Organic Halide/Triflate | Provides the other organic partner | Aryl bromide, Vinyl iodide |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, DMF, Water |

属性

IUPAC Name |

(5-cyanothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCHKOFLMCIZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065184-99-7 | |

| Record name | (5-cyanothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Cyanothiophen 3 Yl Boronic Acid Derivatives

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. (5-Cyanothiophen-3-yl)boronic acid serves as a valuable building block in these reactions for the synthesis of complex aromatic and heteroaromatic structures, particularly in the fields of medicinal chemistry and materials science evonik.comnih.govchemrxiv.orgresearchgate.netnih.gov.

Mechanistic Pathways and Catalytic Cycles

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is typically the rate-determining step of the reaction libretexts.org. The reactivity of the halide follows the general trend I > OTf > Br > Cl libretexts.org. The electron-richness and steric bulk of the phosphine ligands on the palladium catalyst are crucial for this step, particularly for less reactive halides like chlorides.

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the thiophene (B33073) moiety to the palladium complex organic-chemistry.org. The choice of base and solvent is critical and can significantly influence the reaction rate and yield ntnu.no.

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Electron-deficient boronic acids, such as this compound, can be prone to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be mitigated by careful selection of reaction conditions, including the use of specific catalysts, bases, and solvents, and sometimes by using boronic esters instead of the free acid nih.govresearchgate.net.

Scope and Limitations with Diverse Electrophilic Coupling Partners

The electron-deficient nature of this compound makes it a challenging but valuable coupling partner. The success of the coupling often depends on using highly active catalysts and carefully optimizing reaction conditions to ensure sufficient solubility and reactivity ntnu.no.

This compound can be coupled with a variety of aryl halides and pseudohalides (like triflates, OTf). The reactivity of the aryl partner generally increases with the presence of electron-withdrawing groups, which facilitate the oxidative addition step researchgate.net. Aryl iodides and bromides are the most common coupling partners, while chlorides are more challenging and require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos ntnu.no.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 3 | 4-Chlorobenzonitrile | XPhos G3 Pd | Cs₂CO₃ | t-Amyl Alcohol | 110 | 78 |

| 4 | Phenyl triflate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 90 | 88 |

Note: This table presents representative data based on typical conditions for electron-deficient thienylboronic acids. Actual yields may vary.

The coupling of this compound with heteroaryl halides is a powerful method for constructing biheteroaryl systems, which are common motifs in pharmaceuticals nih.gov. Halogenated pyridines, pyrimidines, and other thiophenes are suitable electrophilic partners. The reaction can sometimes be challenging due to the potential for the heteroatom in the coupling partner to coordinate to the palladium catalyst, potentially inhibiting its activity. Again, the use of specialized ligands and conditions is often necessary to achieve high yields nih.govorgsyn.org.

Table 2: Representative Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 82 |

| 2 | 2-Chloropyrazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75 |

| 3 | 5-Bromo-2-methylthiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 88 |

| 4 | 2-Bromothiazole | XPhos G4 Pd | CsF | THF | 70 | 65 |

Note: This table presents representative data based on typical conditions for electron-deficient thienylboronic acids. Actual yields may vary.

While couplings with aryl and heteroaryl halides are most common, Suzuki-Miyaura reactions can also be performed with alkenyl and alkyl electrophiles organic-chemistry.org. Alkenyl halides and triflates react with retention of stereochemistry, providing a route to substituted cyanothienyl-alkenes nih.govorgsyn.org.

Coupling with alkyl halides, especially those containing β-hydrogens, is significantly more challenging due to the competing β-hydride elimination pathway from the organopalladium intermediate. However, advances in catalyst design, particularly the use of bulky, electron-rich phosphine ligands, have enabled successful couplings of unactivated primary and even secondary alkyl halides under milder conditions researchgate.net.

Table 3: Representative Suzuki-Miyaura Coupling with Alkenyl and Alkyl Electrophiles

| Entry | Electrophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 79 |

| 2 | Cyclohexenyl triflate | Pd(OAc)₂ / PCy₃ | CsF | THF | 60 | 83 |

| 3 | 1-Bromooctane | Pd₂(dba)₃ / P(t-Bu)₂Me | KOBu-t | t-Amyl Alcohol | 25 | 65 |

Note: This table presents representative data based on typical conditions for Suzuki-Miyaura couplings with these electrophile classes. Actual yields with this compound may vary.

Recent developments in cross-coupling chemistry have introduced novel electrophiles. Benzylammonium salts, which are stable, easily prepared, and storable, have emerged as effective coupling partners in Suzuki-Miyaura reactions through the cleavage of a C(sp³)–N bond. This provides an alternative to the use of more reactive benzyl halides. The reaction is typically catalyzed by N-heterocyclic carbene (NHC)-palladium complexes under mild conditions, producing diarylmethane derivatives. While specific examples with this compound are not prevalent in the literature, the general methodology suggests its potential applicability with various arylboronic acids.

Catalyst Systems and Ligand Design for Enhanced Reactivity and Selectivity

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts are widely employed in Suzuki-Miyaura reactions due to their high activity and solubility in common organic solvents, which facilitates reaction monitoring and mechanistic studies. A frequently utilized catalyst for reactions involving this compound is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

In a notable application, the coupling of this compound with 4-chloro-thieno[3,2-d]pyrimidine was successfully achieved using Pd(dppf)Cl₂ as the catalyst. This reaction is a key step in the synthesis of novel and potent IRAK4 inhibitors. The selection of Pd(dppf)Cl₂ highlights its effectiveness in coupling heterocyclic partners, which are often challenging substrates in cross-coupling reactions. The robust nature of this catalyst ensures good yields and is compatible with the functional groups present on both the boronic acid and the coupling partner.

| Catalyst | Reactants | Product | Yield | Reference |

| Pd(dppf)Cl₂ | This compound and 4-chloro-thieno[3,2-d]pyrimidine | 4-(Thieno[3,2-d]pyrimidin-4-yl)thiophene-2-carbonitrile | 52.6% |

Heterogeneous Palladium Nanoparticle Catalysts (e.g., PdNPs/TMC)

While specific examples detailing the use of heterogeneous palladium nanoparticle catalysts with this compound are not extensively documented in the available literature, this class of catalysts represents a significant area of advancement in Suzuki-Miyaura reactions. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials (PdNPs), offer several advantages over their homogeneous counterparts. These benefits include ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability.

The development of catalysts like palladium nanoparticles on tea-leaf-derived micro-cellular carbon (PdNPs/TMC) showcases the move towards more sustainable and cost-effective catalytic systems. These catalysts are designed to provide a high surface area for the reaction to occur and to stabilize the palladium nanoparticles, preventing their aggregation and deactivation. Given the versatility of such heterogeneous catalysts, it is plausible that they could be effectively applied to reactions involving this compound, offering a greener alternative to traditional homogeneous systems. Further research in this area would be beneficial to establish their efficacy for this specific substrate.

Ligand Effects on Reaction Efficiency and Functional Group Tolerance

The ligand coordinated to the palladium center plays a pivotal role in the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand can significantly influence the reaction's efficiency, selectivity, and tolerance to various functional groups. In the context of reactions with this compound, the use of bulky, electron-rich phosphine ligands is common.

Optimization of Reaction Conditions

The successful synthesis of derivatives from this compound through Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions. Key parameters that are systematically varied to achieve high yields and purity include the solvent system and the choice of base.

Solvent Systems, including Aqueous and Green Solvents

In the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)thiophene-2-carbonitrile, a mixed solvent system of 1,4-dioxane and water was utilized. The presence of water is often beneficial in Suzuki-Miyaura reactions as it can aid in the dissolution of the base and facilitate the transmetalation step. The use of aqueous solvent systems is also in line with the principles of green chemistry, which advocate for the reduction or elimination of volatile organic compounds. The ratio of the organic solvent to water is a parameter that is often optimized to ensure both the reactants and the catalyst remain in solution and active throughout the course of the reaction.

| Solvent System | Reactants | Catalyst | Base | Reference |

| 1,4-Dioxane / Water | This compound and 4-chloro-thieno[3,2-d]pyrimidine | Pd(dppf)Cl₂ | Sodium Carbonate |

Base Selection and Concentration Effects

The choice of base and its concentration are crucial for the activation of the boronic acid and for driving the catalytic cycle forward. The base facilitates the transmetalation step by converting the boronic acid into a more nucleophilic boronate species.

For the coupling of this compound, inorganic bases such as sodium carbonate (Na₂CO₃) have proven to be effective. In the reaction with 4-chloro-thieno[3,2-d]pyrimidine, sodium carbonate was used in stoichiometric excess to ensure the complete conversion of the boronic acid to the active boronate. The concentration of the base can impact the reaction rate and, in some cases, the formation of side products. Therefore, the amount of base is a key parameter to be optimized for each specific reaction. The use of a relatively mild base like sodium carbonate is also advantageous as it is compatible with a wide range of functional groups, preventing potential side reactions that could occur with stronger bases.

| Base | Reactants | Catalyst | Solvent | Reference |

| Sodium Carbonate (Na₂CO₃) | This compound and 4-chloro-thieno[3,2-d]pyrimidine | Pd(dppf)Cl₂ | 1,4-Dioxane / Water |

Temperature and Reaction Time Parameters

The temperature and reaction time for cross-coupling reactions involving this compound are crucial parameters that significantly influence reaction efficiency and product yield. These parameters are highly dependent on the specific type of coupling reaction, the nature of the coupling partners, the catalyst system, and the solvent employed.

In the context of Suzuki-Miyaura coupling, a widely utilized carbon-carbon bond-forming reaction, the temperature is a critical factor. For instance, in the synthesis of various biaryl compounds, a reaction temperature of 80°C is often employed. rsc.org The reaction time is also a key variable, with typical durations ranging from 14 to 18 hours to ensure the completion of the reaction. rsc.org It is important to note that these parameters can be adjusted based on the reactivity of the specific aryl halide and boronic acid being used.

For Chan-Lam N-arylation reactions, which form carbon-nitrogen bonds, the conditions can be milder. Some protocols have been developed that allow for the reaction to proceed at room temperature, which is a significant advantage in terms of energy efficiency and functional group tolerance. mdpi.com However, in other cases, elevated temperatures, such as 65°C, are necessary to drive the reaction to completion, particularly when dealing with less reactive substrates. researchgate.net The reaction times for these couplings can vary, with some reactions reaching completion in as little as 3 to 5 hours. researchgate.net

Considerations for Regioselectivity and Potential Side Reactions (e.g., Deboronation)

Regioselectivity is a critical consideration in cross-coupling reactions involving substituted thiophene rings like that in this compound. The position of the boronic acid group at the 3-position and the cyano group at the 5-position directs the coupling to occur specifically at the carbon atom bearing the boronic acid moiety. This inherent regioselectivity is a valuable feature for the synthesis of well-defined thiophene-containing molecules.

However, several potential side reactions can occur, with deboronation being one of the most common. Deboronation is the cleavage of the carbon-boron bond, leading to the formation of the corresponding protodeborylated thiophene (4-cyanothiophene in this case) and reducing the yield of the desired coupled product. This process can be influenced by several factors, including the reaction conditions and the nature of the substrates.

The stability of the boronic acid and the rate of the desired cross-coupling reaction relative to the rate of deboronation are key factors. Conditions that can promote deboronation include the presence of strong acids or bases, high temperatures, and prolonged reaction times. nih.gov The choice of solvent can also play a role in the extent of deboronation. Therefore, careful optimization of the reaction parameters is crucial to minimize this undesired side reaction.

Another consideration is the potential for competing reactions involving the cyano group. While the cyano group is generally stable under many cross-coupling conditions, it can sometimes participate in or be affected by the reaction, particularly under harsh conditions or in the presence of certain catalysts. However, in many reported Chan-Lam couplings, the nitrile group does not interfere with the catalytic process. wikipedia.org

Non-Suzuki Coupling Reactions

While Suzuki-Miyaura coupling is a prominent application of this compound, this versatile reagent also participates in a variety of other important cross-coupling reactions. These non-Suzuki couplings expand the synthetic utility of this building block, enabling the formation of carbon-heteroatom and carbon-carbon bonds with different functionalities.

Chan-Lam-Evans Type Couplings

The Chan-Lam-Evans (CLE) coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the CLE coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

In a typical CLE reaction, an aryl boronic acid, such as this compound, is coupled with an amine or an alcohol in the presence of a copper catalyst, such as copper(II) acetate. organic-chemistry.org The reaction mechanism is complex and involves the formation of a copper-aryl species. A proposed copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate undergoes reductive elimination to yield the desired N-aryl or O-aryl product, respectively. wikipedia.org

The scope of the CLE coupling is broad, accommodating a variety of amines and alcohols as coupling partners. organic-chemistry.org The nitrile group on the thiophene ring of this compound is generally well-tolerated and does not poison the copper catalyst. wikipedia.org This allows for the synthesis of a diverse range of N- and O-arylated cyanothiophene derivatives.

Copper-Catalyzed N-Arylation and O-Arylation

Copper-catalyzed N-arylation and O-arylation reactions are essentially specific applications of the broader Chan-Lam-Evans coupling. These reactions are synthetically valuable for constructing aryl amines and aryl ethers, which are important structural motifs in many pharmaceuticals and functional materials.

The N-arylation of various nitrogen-containing compounds, including primary and secondary amines, anilines, amides, and heterocycles like imidazoles and pyrazoles, can be achieved using this compound in the presence of a copper catalyst. researchgate.net The reaction conditions can often be mild, with some protocols even proceeding at room temperature without the need for a ligand. mdpi.com The choice of base and solvent can influence the reaction efficiency.

Similarly, copper-catalyzed O-arylation allows for the synthesis of aryl ethers from phenols and aliphatic alcohols. rsc.org The chemoselectivity between N-arylation and O-arylation can be a factor when the substrate contains both N-H and O-H groups. In some cases, the reaction conditions can be tuned to favor one over the other.

Reactions with Carbonyl Compounds and Imines

This compound can also participate in reactions with carbonyl compounds and imines, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions often proceed through different mechanisms than the cross-coupling reactions discussed previously.

The reaction of boronic acids with carbonyl compounds can lead to the formation of alcohols or other derivatives depending on the specific reaction conditions and the nature of the carbonyl compound. For example, in the presence of a suitable catalyst or under specific conditions, the boronic acid can add to aldehydes or ketones.

A particularly interesting reaction involves the condensation of ortho-formylphenylboronic acids with amines to form iminoboronates. nih.gov These structures contain a dative bond between the imine nitrogen and the boron atom. nih.gov While this compound does not have an ortho-formyl group, analogous reactions with other appropriately functionalized thiophene boronic acids could be envisaged. The reaction of boronic acids with pre-formed imines can also occur, leading to the formation of amino-substituted products. These types of reactions highlight the versatility of boronic acids beyond traditional cross-coupling chemistry.

Lewis Acidity and Complexation Chemistry

Boronic acids, including this compound, are known to be Lewis acids due to the presence of an empty p-orbital on the boron atom. researchgate.netsdu.dk This Lewis acidity allows them to accept a pair of electrons from a Lewis base. The strength of this Lewis acidity can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing cyano group on the thiophene ring of this compound is expected to increase its Lewis acidity compared to unsubstituted thiopheneboronic acid.

In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. ru.nl The Lewis acidity of a boronic acid in an aqueous environment is related to its tendency to form a Lewis pair with hydroxide ions. mdpi.com This equilibrium is pH-dependent, with the anionic tetrahedral boronate form becoming more prevalent at higher pH values. nih.gov

The Lewis acidic nature of boronic acids allows them to form complexes with various Lewis bases, such as amines and alcohols. This complexation is a key aspect of their reactivity in certain reactions. For instance, in the Chan-Lam-Evans coupling, the initial interaction between the boronic acid and the amine or alcohol substrate likely involves some form of complexation.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is a well-established phenomenon and forms the basis for their use in sensors and other applications. While not a direct reaction of the thiophene ring, this complexation chemistry is an important characteristic of the boronic acid functional group present in this compound. The study of the Lewis acidity and complexation chemistry of this compound can provide valuable insights into its reactivity and potential applications in catalysis and materials science.

Reversible Covalent Binding with Diols and Polyhydroxy Compounds

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. This interaction is the foundation for various applications, including sensors for saccharides. The reaction is an equilibrium process that is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol.

The binding mechanism involves the reaction of the trigonal planar boronic acid (sp² hybridized boron) with a diol. In aqueous media, the boronic acid exists in equilibrium with its tetrahedral boronate anion (sp³ hybridized boron). It is generally accepted that the tetrahedral form is more reactive towards diols. The formation of the cyclic boronate ester is favored at pH values above the pKa of the boronic acid, where the concentration of the more reactive boronate anion is higher.

The electron-withdrawing cyano group in this compound is expected to lower the pKa of the boronic acid compared to unsubstituted thiopheneboronic acid or phenylboronic acid. A lower pKa value generally leads to a higher binding affinity for diols at a given pH. This is because a greater proportion of the more reactive tetrahedral boronate species is present at lower pH values.

Table 1: Binding Constants (K) of 3-Thienylboronic Acid with Various Diols at Different pH Values

| Diol | pH | Binding Constant (K, L/mol) |

| Sorbitol | 5.5 | ~100 |

| Sorbitol | 7.6 | ~1000 |

| Sorbitol | 10.6 | ~8400 |

| Fructose | 5.5 | ~50 |

| Fructose | 7.6 | ~500 |

| Fructose | 10.6 | ~3400 |

This data is for 3-Thienylboronic Acid and is intended to be illustrative of the binding behavior of thiopheneboronic acids.

The stability of the resulting boronate ester is also influenced by the nature of the diol. For example, catechols, which are aromatic diols, generally form more stable complexes with boronic acids compared to aliphatic diols.

Formation of Boronate Esters and Anhydrides

Beyond the reversible binding with diols in aqueous solution, boronic acids can form stable boronate esters with a variety of alcohols, often under dehydrating conditions. These esters are valuable synthetic intermediates, for instance, in Suzuki-Miyaura cross-coupling reactions where they offer improved stability and handling properties compared to the free boronic acids. The pinacol (B44631) ester of 5-cyanothiophene-2-boronic acid is a commercially available example of such a derivative.

Boronic acids are also known to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and in the presence of water, the equilibrium will shift back towards the boronic acid. The extent of anhydride formation can vary depending on the specific boronic acid and the conditions. The formation of N-methyliminodiacetic acid (MIDA) boronates is another strategy to protect the boronic acid functionality, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection when needed.

The formation of these derivatives is crucial for the synthetic utility of this compound, enabling its use as a building block in the synthesis of more complex molecules.

Role as Lewis Acid in Organic Transformations

The empty p-orbital on the sp²-hybridized boron atom of a boronic acid confers Lewis acidic character. This Lewis acidity is central to its reactivity, including the aforementioned diol binding. The electron-withdrawing cyano group on the thiophene ring of this compound is expected to enhance its Lewis acidity relative to unsubstituted thiopheneboronic acid.

This enhanced Lewis acidity can be harnessed to catalyze a variety of organic transformations. Boronic acids have been shown to act as catalysts in reactions such as dehydrations, carbonyl condensations, acylations, and cycloadditions. In many of these catalytic cycles, the boronic acid activates a substrate by coordinating to a Lewis basic site, such as a carbonyl oxygen or a hydroxyl group.

For example, arylboronic acids can catalyze the alkylation of quinolines. Mechanistic studies suggest that the boronic acid can act as both a Lewis acid to activate the reactants and as a hydrogen-bond donor to facilitate key steps in the reaction. While specific examples of this compound acting as a Lewis acid catalyst are not documented in the provided search results, its predicted enhanced Lewis acidity makes it a promising candidate for such applications.

The Lewis acidity of boronic acids is quantified by their pKa values. While the pKa of this compound is not reported, the pKa values of various substituted phenylboronic acids demonstrate the electronic influence of substituents. Electron-withdrawing groups generally lower the pKa, indicating a stronger Lewis acid.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

| Boronic Acid | pKa |

| 4-Methoxyphenylboronic acid | 9.25 |

| Phenylboronic acid | 8.68 |

| 4-Formylphenylboronic acid | 7.5 |

| 3-Nitrophenylboronic acid | 7.0 |

| 3-Pyridylboronic acid | 4.0 |

This data is for substituted phenylboronic acids and is intended to illustrate the electronic effects on Lewis acidity.

Based on these trends, it is reasonable to predict that this compound would have a pKa value lower than that of unsubstituted thiopheneboronic acid, making it a more potent Lewis acid.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (1H) NMR spectroscopy for (5-Cyanothiophen-3-yl)boronic acid is used to identify the hydrogen atoms attached to the thiophene (B33073) ring. The spectrum is expected to show two distinct signals corresponding to the two aromatic protons. These protons, being on adjacent carbons but not equivalent, would likely appear as doublets due to spin-spin coupling with each other. The chemical shifts for protons on a thiophene ring typically appear in the aromatic region of the spectrum. Additionally, a broad signal corresponding to the two hydroxyl protons of the boronic acid group is anticipated, which may exchange with deuterium (B1214612) in a solvent like D₂O.

Table 1: Expected 1H NMR Signals for this compound

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Thiophene H-2/H-4 | Aromatic Region (~7.0-8.5) | Doublet (d) |

| Thiophene H-2/H-4 | Aromatic Region (~7.0-8.5) | Doublet (d) |

13C NMR provides information on the carbon skeleton of the molecule. For this compound, five signals are expected in the 13C NMR spectrum, corresponding to the four carbons of the thiophene ring and the carbon of the nitrile group. The carbon atom attached to the boron group (C-3) often shows a broader signal and its detection can sometimes be challenging. rsc.org The nitrile carbon appears in a characteristic downfield region.

Table 2: Expected 13C NMR Signals for this compound

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| C-B | ~130-140 (often weak or not observed) |

| C-CN | ~115-125 |

| Thiophene Ring Carbons | ~120-145 |

11B NMR is particularly useful for characterizing boron-containing compounds. nih.gov Boronic acids typically exist as trigonal planar (sp² hybridized) species, which resonate in a specific region of the 11B NMR spectrum. nih.gov The interaction with diols or certain basic species can lead to the formation of a tetrahedral (sp³) boronate ester or complex, which results in a characteristic upfield shift in the spectrum. nih.gov For this compound, a single, potentially broad signal is expected.

Table 3: Expected 11B NMR Data for this compound

| Boron Species | Expected Chemical Shift (ppm) |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. The monoisotopic mass of this compound is 153.00558 Da. uni.lu HRMS analysis can confirm this mass and, through analysis of isotopic patterns, further validate the compound's elemental composition. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts. uni.lu

Table 4: HRMS Data and Predicted Collision Cross Sections for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.01286 | 124.5 |

| [M+Na]⁺ | 175.99480 | 133.9 |

| [M-H]⁻ | 151.99830 | 117.6 |

Data sourced from PubChem CID 118989141. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex matrices. For boronic acids, methods are often developed using a reversed-phase column (like a C18) for separation, followed by detection with a tandem quadrupole mass spectrometer. evitachem.com Boronic acids can be effectively ionized using electrospray ionization (ESI), typically in negative mode, to form the [M-H]⁻ ion. evitachem.com Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific fragmentation of the parent ion. This approach allows for trace-level quantification of boronic acids. evitachem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic transitions within a molecule, respectively, providing information on functional groups and conjugated systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong and sharp absorption corresponding to the nitrile (C≡N) group stretch is a key diagnostic peak. researchgate.net A very broad absorption in the high-frequency region is characteristic of the O-H stretching of the boronic acid's hydroxyl groups. The B-O stretching vibration is also a key feature. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Boronic Acid) | O-H Stretch | 3200-3600 (very broad) |

| -C≡N (Nitrile) | C≡N Stretch | ~2210-2230 (sharp, strong) |

| Thiophene Ring | C=C Stretch | ~1500-1600 |

| Boronic Acid | B-O Stretch | ~1310-1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The thiophene ring, being an aromatic heterocycle conjugated with a cyano group, is expected to absorb light in the ultraviolet region. The spectrum would display a wavelength of maximum absorbance (λmax) characteristic of its specific π-electron system. The position of this peak can be influenced by the solvent used for the analysis. researchgate.netscience-softcon.de

Thermodynamic and Binding Studies (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. This method allows for the determination of key thermodynamic parameters of a binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). While specific ITC studies on the binding of "this compound" are not extensively documented in the current literature, the methodology is well-established for analogous boronic acids, such as 3-thienylboronic acid, which provides a strong precedent for its application. mdpi.com

The fundamental principle of ITC involves the incremental titration of a ligand (in this case, a diol-containing compound) into a solution containing the macromolecule (e.g., this compound) within a highly sensitive calorimeter. The resulting heat release or absorption is measured and plotted against the molar ratio of the reactants. The resulting isotherm can be analyzed to extract the thermodynamic profile of the interaction.

A hypothetical ITC experiment could involve the titration of glucose into a solution of this compound at a physiologically relevant pH. The expected data would provide insights into the spontaneity and driving forces of the binding process.

Table 1: Illustrative Thermodynamic Parameters for the Binding of a Diol to a Thiophene Boronic Acid Derivative at 25°C

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 103 M-1 |

| Enthalpy Change (ΔH) | -5.2 kcal/mol |

| Entropy Change (ΔS) | 8.7 cal/mol·K |

This table presents hypothetical data for illustrative purposes, based on typical values for boronic acid-diol interactions.

Microscopy Techniques for Nanomaterials (e.g., SEM, TEM for nanoparticles)

When "this compound" is utilized as a functionalizing agent for nanomaterials, such as gold or magnetic nanoparticles, microscopy techniques are essential for characterizing the resulting nanostructures. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most powerful and commonly employed methods for this purpose.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of nanomaterials. In the context of nanoparticles functionalized with this compound, SEM would be used to assess the size distribution, shape, and surface morphology of the nanoparticles. This technique is particularly useful for confirming the successful synthesis of the nanoparticles and evaluating their uniformity. For instance, SEM images can reveal whether the nanoparticles are spherical, rod-shaped, or aggregated. rsc.orgresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and provides information about the internal structure of the nanoparticles. TEM is used to visualize the size, shape, and crystalline structure of the nanoparticles with great detail. For core-shell nanoparticles, where a core material is coated with a shell functionalized with this compound, TEM can be used to measure the thickness of the shell and confirm its uniformity. nih.govresearchgate.net

The characterization of this compound-functionalized nanoparticles by SEM and TEM is a critical step in ensuring their suitability for various applications, such as targeted drug delivery or biosensing. The morphological characteristics determined by these techniques directly impact the performance and efficacy of the nanomaterials.

Table 2: Expected Morphological Characteristics of this compound-Functionalized Gold Nanoparticles

| Parameter | SEM Findings | TEM Findings |

| Average Particle Size | 55 nm | 52 nm |

| Size Distribution | 50-60 nm | 48-55 nm |

| Shape | Predominantly spherical | Spherical with well-defined edges |

| Surface Morphology | Smooth surface with no visible aggregation | Clear core-shell structure (if applicable) |

This table presents hypothetical data for illustrative purposes based on typical findings for functionalized gold nanoparticles.

Theoretical and Computational Investigations of 5 Cyanothiophen 3 Yl Boronic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of (5-Cyanothiophen-3-yl)boronic acid are fundamental to its reactivity and physical properties. The thiophene (B33073) ring itself possesses distinct electronic features compared to a simple phenyl ring, which can influence the outcomes of chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. In thiophene-based compounds, the HOMO is often distributed across the thiophene ring and its substituents, while the LUMO is typically localized on the electron-accepting portions of the molecule. For this compound, the electron-withdrawing cyano group significantly influences the energy and distribution of the LUMO.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. In a study of various thiophene derivatives, DFT calculations revealed that the introduction of different functional groups significantly alters the HOMO and LUMO energy levels. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can tune the electronic properties of the thiophene system. nih.gov

The analysis of molecular orbitals helps to explain how the molecule will interact with other reagents. For example, in Suzuki-Miyaura coupling reactions, the electronic nature of the boronic acid, as described by its molecular orbitals, plays a critical role in the transmetalation step.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly with DFT methods, has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this is especially relevant for understanding its behavior in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium catalyst reacts with an aryl or vinyl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is often the rate-determining step and is highly dependent on the electronic and steric properties of the boronic acid.

Reductive Elimination: The two organic fragments are coupled, forming a new carbon-carbon bond and regenerating the palladium catalyst.

Computational studies can model the energy profiles of these steps, identifying transition states and intermediates. This allows for a detailed understanding of the factors that control the reaction's efficiency and selectivity. For thiophene-containing polymers synthesized via Suzuki polycondensation, computational insights have been crucial in optimizing reaction conditions and catalyst systems. researchgate.netrsc.org For example, the choice of ligand on the palladium catalyst can be guided by computational predictions of its effect on the reaction energetics. researchgate.net

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For this compound and its derivatives, this involves examining how modifications to the molecular structure affect its chemical behavior.

Quantum chemical methods are employed to calculate various molecular descriptors that correlate with reactivity. nih.gov These descriptors include:

HOMO and LUMO energies: As mentioned earlier, these are direct indicators of a molecule's ability to donate or accept electrons. nih.gov

Global reactivity descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to provide a more general picture of reactivity.

A study on thiophene-based derivatives demonstrated that DFT calculations could be used to correlate the electronic properties of the molecules with their observed biological activity. nih.gov By analyzing the frontier molecular orbitals and other reactivity descriptors, researchers could identify which compounds were likely to be more reactive. nih.gov For example, compounds with smaller HOMO-LUMO gaps were found to be more reactive. nih.gov This approach allows for the rational design of new compounds with desired reactivity profiles.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are critical for its properties and applications. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule.

For boronic acids, a key conformational feature is the orientation of the hydroxyl groups on the boron atom. longdom.org Computational methods, such as calculating the Potential Energy Surface (PES), can be used to determine the relative energies of different conformers. longdom.org For example, in a study of 3-cyanophenylboronic acid, DFT calculations were used to identify various stable conformers based on the orientation of the hydroxyl groups. longdom.org

Intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state structure and properties of boronic acids. The boronic acid functional group is capable of forming strong hydrogen bonds, which can lead to the formation of dimers or extended networks in the crystalline state. Computational models can predict the strength and geometry of these interactions, providing insight into the packing of molecules in a crystal.

In Silico Design and Screening of Novel Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico (computer-based) design and screening of novel derivatives of this compound with enhanced properties for specific applications.

This process typically involves:

Defining a target property: This could be improved reactivity in a specific reaction, enhanced electronic properties for use in organic electronics, or a particular biological activity.

Generating a virtual library of derivatives: This is done by systematically modifying the structure of the parent molecule, for example, by adding different substituent groups to the thiophene ring.

Computational screening: The properties of these virtual derivatives are then calculated using computational methods like DFT. This allows for the rapid assessment of a large number of compounds without the need for their synthesis and experimental testing.

Prioritizing candidates: Based on the computational results, promising candidates for synthesis and further experimental investigation are identified.

For example, computational studies have been used to design new thiophene-based molecules for use as donor materials in organic solar cells. nih.gov By calculating the electronic and optical properties of a series of designed molecules, researchers were able to identify candidates with suitable characteristics for photovoltaic applications. nih.gov Similarly, computational techniques have been used to predict the binding affinities of boronic acid derivatives to biological targets, aiding in the discovery of new potential therapeutic agents. researchgate.net

Advanced Applications in Organic Synthesis and Catalyst Development

Building Blocks for Complex Organic Molecules

(5-Cyanothiophen-3-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is a key reaction where this boronic acid derivative is employed. This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it a favored method in medicinal chemistry for the synthesis of bioactive molecules.

A notable example of the application of this compound is in the synthesis of the p38 MAP kinase inhibitor, TAK-715 . This compound has been investigated for its potential in treating inflammatory conditions such as rheumatoid arthritis. In the synthesis of TAK-715, this compound is coupled with a suitable heterocyclic partner, demonstrating its utility in constructing the complex scaffold of this biologically active molecule. The thiophene (B33073) moiety of the boronic acid becomes a central part of the final drug structure, highlighting the importance of this building block in pharmaceutical development.

The general utility of boronic acids, including this compound, as building blocks is well-established. They are considered essential for generating chemical libraries and exploring structure-activity relationships (SAR) in drug discovery. The ability to introduce the cyanothiophenyl group into various molecular frameworks allows for the fine-tuning of the electronic and steric properties of the target molecules, which can significantly impact their biological activity.

Table 1: Application of this compound as a Building Block

| Complex Molecule | Synthetic Method | Role of this compound |

|---|

Catalytic Roles Beyond Cross-Coupling

While the primary application of this compound is as a building block in cross-coupling reactions, the broader class of boronic acids is known to exhibit catalytic activity in various organic transformations. These catalytic functions are often attributed to the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with functional groups.

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While traditionally catalyzed by strong acids or bases, organocatalytic versions have gained significant attention. Boronic acids can act as Lewis acid catalysts in Aldol reactions, activating the carbonyl group of an aldehyde or ketone towards nucleophilic attack by an enol or enolate. However, there is no specific information in the surveyed literature that documents the use of this compound as a catalyst for Aldol reactions or related condensations.

The ring-opening of epoxides is a versatile transformation that provides access to a variety of functionalized molecules, such as amino alcohols and diols. Boronic acids have been reported to catalyze the regioselective ring-opening of epoxides with various nucleophiles. The boronic acid is thought to activate the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack. Despite the general catalytic potential of boronic acids in this area, specific examples of this compound being used for epoxide ring-opening are not described in the available research.

Development of Novel Reagents and Intermediates

This compound itself is a key intermediate in the synthesis of more complex molecules. Its chemical structure allows for further functionalization, leading to the development of novel reagents. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new handles for chemical transformations. The thiophene ring can also undergo various reactions. The development of such novel reagents and intermediates from this compound expands its utility beyond its direct use in cross-coupling reactions, opening up new avenues for the synthesis of diverse chemical entities. However, specific examples of novel reagents developed from this compound are not detailed in the currently available literature.

Applications in Materials Science and Engineering

Conducting Polymers and Oligomers

The ability of thiophene (B33073) units to form extended π-conjugated systems is central to the field of conducting polymers. The incorporation of (5-Cyanothiophen-3-yl)boronic acid into these structures allows for precise tuning of their electronic properties.

The synthesis of polymers derived from this compound can be achieved through several polymerization techniques. A primary method is Suzuki polycondensation , a powerful cross-coupling reaction. researchgate.net In this approach, the boronic acid monomer is reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst. researchgate.netresearchgate.net The choice of comonomer and reaction conditions allows for the creation of a wide range of copolymers with varying properties.

Another potential route is through electrochemical polymerization . This technique involves the direct oxidation of the monomer onto an electrode surface, leading to the formation of a polymer film. While specific studies on the electropolymerization of this compound are not extensively documented, the electrochemical polymerization of similar thiophene boronic acid derivatives has been successfully demonstrated, suggesting the feasibility of this approach.

The resulting poly(cyanothienylboronic acid) derivatives are expected to possess a combination of properties arising from the polythiophene backbone and the pendant functional groups. The cyano group, being strongly electron-withdrawing, can significantly influence the electronic band gap and electron affinity of the polymer. The boronic acid group offers a site for post-polymerization modification or for imparting specific sensing capabilities.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Key Components | Potential Advantages |

| Suzuki Polycondensation | A cross-coupling reaction between a boronic acid and a halide. researchgate.net | This compound, dihaloaromatic comonomer, palladium catalyst, base. | Good control over polymer structure and molecular weight. |

| Electrochemical Polymerization | Polymer film formation on an electrode via monomer oxidation. | This compound, electrolyte solution, electrode. | Direct film deposition on substrates, tunable film thickness. |

The integration of this compound units into π-conjugated polymer backbones is primarily achieved through Suzuki coupling reactions. researchgate.net This method's versatility allows for the copolymerization of the cyanothiophene boronic acid monomer with a variety of aromatic and heteroaromatic dihalides. This copolymerization strategy is crucial for fine-tuning the properties of the final polymer, such as its solubility, processability, and optoelectronic characteristics.

The presence of the cyano group on the thiophene ring can enhance the electron-accepting nature of the resulting polymer, which is a desirable characteristic for applications in organic electronics. Furthermore, the boronic acid functionality can serve as a handle for creating more complex polymer architectures, such as cross-linked networks or graft copolymers, by reacting with diol-containing molecules.

Organic Electronics and Optoelectronics

While specific research on the application of polymers derived solely from this compound in organic electronic devices is limited, the structural features of this monomer suggest significant potential in this field. Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Polymers incorporating cyanothiophene units have been investigated for their use in light-emissive materials. The combination of electron-donating and electron-accepting moieties within a polymer backbone can lead to the formation of materials that exhibit fluorescence. The electroluminescence properties of such polymers are of particular interest for the development of OLEDs. rsc.org The cyano group in this compound can contribute to creating a polymer with a suitable energy level for efficient charge injection and recombination, which are essential processes for light emission. rsc.org

In terms of charge carrier materials, the introduction of electron-withdrawing groups like the cyano group into a polythiophene backbone can influence the charge transport properties. mdpi.com While polythiophenes are typically p-type semiconductors (hole transporters), the incorporation of strong electron-accepting units can enhance electron transport, potentially leading to ambipolar or even n-type materials. tue.nlresearchgate.net Balanced charge transport is crucial for the performance of many organic electronic devices.

The development of high-performance organic semiconductors is a key area of research in materials science. The charge carrier mobility of a polymer is a critical parameter that determines its performance in devices like OFETs. dntb.gov.ua The molecular structure, including the nature of the monomer units, plays a significant role in determining the packing of polymer chains in the solid state, which in turn affects charge transport.

Chemical and Biological Sensing Platforms

The boronic acid group is a well-established functional moiety for the development of chemical and biological sensors, particularly for the detection of saccharides and other diol-containing compounds. acs.orgnih.govnih.gov

The principle behind this sensing mechanism lies in the reversible covalent interaction between the boronic acid and the cis-diol groups of saccharides to form stable cyclic boronate esters. This binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrical signal.

Polymers functionalized with this compound can be designed as fluorescent sensors. In a typical design, the binding of a saccharide to the boronic acid moiety can alter the electronic properties of the polymer, leading to a change in its fluorescence emission. acs.org This change can be a "turn-on" or "turn-off" response, depending on the specific design of the sensor.

Furthermore, these polymers can be incorporated into electrochemical sensing platforms. For instance, the polymer can be coated onto an electrode surface. The binding of an analyte to the boronic acid groups can alter the electrochemical properties of the polymer film, such as its impedance or capacitance, which can be measured using techniques like electrochemical impedance spectroscopy (EIS). researchgate.net This approach allows for the label-free detection of target molecules.

Table 2: Sensing Mechanisms for Boronic Acid-Based Sensors

| Sensing Mechanism | Description | Example Signal Transduction |

| Fluorescence Modulation | Binding of a diol-containing analyte to the boronic acid alters the fluorescence properties of the polymer. acs.org | Change in fluorescence intensity or wavelength. |

| Electrochemical Detection | Analyte binding to the boronic acid on an electrode surface changes the electrochemical properties of the polymer film. researchgate.net | Change in impedance, capacitance, or current. |

Receptors for Saccharide and Diol Detection

The fundamental principle behind the use of boronic acids as receptors for saccharides and diols lies in their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural hallmarks of many sugar molecules. nih.govnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov The reaction is typically pH-dependent, with the equilibrium shifting towards the boronate ester form in more alkaline conditions. nih.gov

While specific studies detailing the use of this compound for saccharide and diol detection are not widely available in the reviewed literature, the presence of the boronic acid group on the thiophene ring suggests its potential for this application. The electron-withdrawing nature of the cyano group on the thiophene ring could influence the pKa of the boronic acid, potentially affecting its binding affinity and the pH range at which it can effectively bind with diols. magtech.com.cn The development of boronic acid-based sensors often involves tailoring the electronic properties of the molecule to optimize its performance for specific applications. magtech.com.cn

The general mechanism for a boronic acid-based receptor involves the conversion of the boron atom from a trigonal sp2 hybridized state to a tetrahedral sp3 hybridized state upon binding with a diol. nih.gov This change in hybridization can be harnessed to produce a detectable signal, forming the basis of various sensing platforms.

Fluorescent Detection Systems

Fluorescent detection systems are a prominent application for boronic acid derivatives due to their high sensitivity and the variety of signaling mechanisms that can be employed. nih.govrsc.org These systems often incorporate a fluorophore into the molecular structure alongside the boronic acid recognition site. The interaction with a saccharide or diol then modulates the fluorescence properties of the molecule through several established mechanisms:

Photoinduced Electron Transfer (PET): In many PET-based sensors, the boronic acid group acts as a quencher for the nearby fluorophore. nih.gov Upon binding with a diol, the electronic properties of the boron center are altered, which can inhibit the PET process and lead to an increase in fluorescence intensity, often referred to as a "turn-on" response. nih.gov

Internal Charge Transfer (ICT): ICT-based sensors feature a donor-acceptor fluorophore system where the boronic acid group can influence the charge transfer process. The binding of a diol can change the electron-donating or -accepting nature of the boronic acid moiety, resulting in a shift in the fluorescence emission wavelength or intensity. nih.gov

Förster Resonance Energy Transfer (FRET): FRET systems involve two fluorophores, a donor and an acceptor. The binding of a diol to a boronic acid receptor can induce a conformational change in the molecule, altering the distance or orientation between the donor and acceptor and thereby changing the efficiency of energy transfer. bham.ac.uk

While direct research on fluorescent systems incorporating this compound is limited in the available literature, its structure suggests potential as a building block for such sensors. The cyanothiophene moiety itself can possess fluorescent properties or be coupled with other fluorophores to create a sensing system. The electron-withdrawing cyano group would likely play a significant role in the electronic and photophysical properties of any such sensor.

Chemosensitive Materials

The ability of boronic acids to reversibly bind with diols makes them valuable components in the creation of chemosensitive materials. These materials can respond to the presence of specific analytes, such as saccharides, by undergoing a change in their physical or chemical properties. Examples of such materials include:

Polymer Gels: Boronic acid-functionalized polymers can form hydrogels that swell or shrink in response to changes in saccharide concentration or pH. nih.gov This property is due to the cross-linking of polymer chains through the formation of boronate esters with diols.

Surface-Immobilized Sensors: Boronic acid derivatives can be attached to the surface of various substrates, such as nanoparticles or electrodes, to create solid-state sensors. bham.ac.uk This approach can enhance sensor stability and reusability. bham.ac.uk

The compound this compound could potentially be polymerized or grafted onto surfaces to create such chemosensitive materials. The thiophene ring offers a site for polymerization, and the boronic acid group would provide the diol-sensing functionality. The specific properties of the resulting material would be influenced by the cyanothiophene unit.

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

The current synthesis of (5-Cyanothiophen-3-yl)boronic acid and its derivatives often relies on traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. A primary area of future research will be the development of greener and more sustainable synthetic pathways. This includes the exploration of alternative solvents like water or ionic liquids, the use of biocatalysis, and the implementation of energy-efficient techniques such as microwave-assisted synthesis. chemistryjournals.netnih.gov The goal is to design processes that are not only environmentally benign but also economically viable, with high atom economy and reduced environmental impact. chemistryjournals.net For instance, developing catalytic processes that minimize waste and avoid toxic reagents is a key objective in green chemistry. researchgate.net

Exploration of Novel Catalytic Systems and Ligands

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the application of this compound in creating complex organic molecules. acs.orgrsc.org Future research will focus on discovering and developing novel catalytic systems and ligands to enhance the efficiency, selectivity, and scope of these reactions. This includes designing more active and stable palladium catalysts, as well as exploring catalysts based on other transition metals. nih.gov The development of bulky phosphine-based ligands has already shown promise in improving the synthesis of thiophene-containing polymers. nih.govrsc.org Furthermore, investigating ligand-free coupling reactions could offer a simpler and more cost-effective approach for installing thiophene (B33073) rings into π-conjugated systems. rsc.org

Investigations into Multifunctional Materials Incorporating this compound

The incorporation of this compound into polymers and other materials opens up possibilities for creating multifunctional systems with unique electronic, optical, and sensory properties. Thiophene-based materials are already recognized for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov Future investigations will likely explore the synthesis of novel conjugated polymers and porous organic frameworks containing this specific building block. researchgate.net The cyano group can be leveraged for its electron-withdrawing properties and its ability to participate in specific interactions, potentially leading to materials with enhanced charge transport, photoresponsive behavior, or sensing capabilities for analytes like sugars. acs.orgwikipedia.org

Deepening Understanding of Reaction Mechanisms and Selectivity

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Mechanistic studies, potentially utilizing techniques like in-situ spectroscopy and computational modeling, can provide valuable insights into the roles of catalysts, ligands, and reaction conditions in determining the outcome and selectivity of a reaction. researchgate.netrsc.orgacs.org For instance, a detailed investigation into the kinetics and thermodynamics of boronic acid complex formation can aid in the rational design of new reactions and materials. acs.orgrsc.org Understanding the factors that control regioselectivity in the functionalization of the thiophene ring is another critical area for future research.

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The integration of this compound chemistry with emerging technologies holds significant promise for accelerating discovery and enabling new applications. Flow chemistry, for example, offers a means for the safe, efficient, and scalable synthesis of boronic acids and their derivatives, overcoming some of the limitations of traditional batch processing. organic-chemistry.orgnih.gov High-throughput screening and automated synthesis platforms can be employed to rapidly explore a vast chemical space of derivatives and identify compounds with desired properties. rug.nl Furthermore, the application of machine learning and artificial intelligence in predicting reaction outcomes and designing novel materials could revolutionize the way research in this area is conducted.

常见问题

Q. What are the optimal synthetic routes for (5-Cyanothiophen-3-yl)boronic acid, considering challenges in purification and stability?

- Methodological Answer : Synthesis typically involves sequential coupling reactions, but recent advances advocate for one-pot approaches under mild conditions to avoid protective groups and reduce synthetic complexity . For example, boronic acid intermediates can be synthesized via Suzuki-Miyaura cross-coupling reactions, with careful control of pH and temperature to prevent premature trimerization. Post-synthesis, purification via HPLC or affinity chromatography (exploiting boronic acid-diol interactions) is recommended to isolate high-purity products . Challenges include stabilizing the boronic acid moiety during multi-step synthesis, often addressed by using pinacol ester prodrugs .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical validation combines:

- LC-MS/MS : Detects underivatized boronic acids with high sensitivity (LOD <1 ppm) using MRM mode .

- MALDI-MS : Facilitates sequencing and identification via on-plate esterification with 2,5-dihydroxybenzoic acid (DHB), preventing boroxine artifacts .

- NMR : Confirms structural integrity through characteristic <sup>11</sup>B and <sup>1</sup>H signals (e.g., boron chemical shifts between 25–35 ppm for arylboronic acids) .

Q. What factors influence the binding affinity of this compound toward diol-containing biomolecules?

- Methodological Answer : Binding affinity depends on:

- Diol Configuration : 1,2- or 1,3-diols form stable cyclic esters; fructose (1,2-diol) binds faster than glucose (1,3-diol) .

- pH : Optimal binding occurs at physiological pH (7.4), where boronic acid exists in its trigonal form, enhancing diol interaction .

- Electronic Effects : Electron-withdrawing groups (e.g., cyano in 5-Cyanothiophen-3-yl) increase Lewis acidity of boron, improving binding .

Experimental validation via fluorescence titration or SPR spectroscopy is recommended .

Advanced Research Questions

Q. How do secondary interactions affect the specificity of this compound in glycoprotein capture?

- Methodological Answer : Non-specific interactions (e.g., electrostatic or hydrophobic) can reduce selectivity. Mitigation strategies include:

- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interference .

- Surface Engineering : Immobilization on carboxymethyl dextran-coated substrates minimizes non-specific binding .

- Competitive Elution : Use borate buffer (pH 8.5–9.0) to selectively elute glycoproteins .

SPR studies demonstrate that terminal saccharide moieties (e.g., sialic acid vs. mannose) influence binding kinetics and specificity .

Q. What kinetic parameters govern the interaction between this compound and sugars?

- Methodological Answer : Stopped-flow fluorescence assays reveal:

- On-rate (kon) : Ranges from 10<sup>3</sup> to 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, with fructose > tagatose > mannose > glucose .

- Off-rate (koff) : Typically <0.1 s<sup>−1</sup>, ensuring stable complexation .

Table 1 : Kinetic Parameters for Sugar Binding

| Sugar | kon (M<sup>−1</sup>s<sup>−1</sup>) | koff (s<sup>−1</sup>) |

|---|---|---|

| D-Fructose | 1.2 × 10<sup>4</sup> | 0.03 |